(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to a naphthalene ring, which is further connected to a diazinane trione moiety. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with naphthalene-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
(5Z)-7-Oxozeaenol: A resorcylic acid lactone known for its inhibitory effects on TAK1 kinase.
5-Nitro-heteroarylidene analogs: Compounds with similar structural motifs and biological activities.
Uniqueness
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a benzylidene group, naphthalene ring, and diazinane trione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19-17(13-14-7-2-1-3-8-14)20(25)23(21(26)22-19)18-12-6-10-15-9-4-5-11-16(15)18/h1-13H,(H,22,24,26)/b17-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPLMBFBSXQYDZ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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